molecular formula C6H4Br2O B1293799 3,5-Dibromophenol CAS No. 626-41-5

3,5-Dibromophenol

Cat. No. B1293799
CAS RN: 626-41-5
M. Wt: 251.9 g/mol
InChI Key: PZFMWYNHJFZBPO-UHFFFAOYSA-N
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Patent
US08093253B2

Procedure details

To a suspension of 3,5-dibromophenol (20 g, 79.39 mmol) and potassium carbonate (21.95 g, 158.78 mmol) in acetone (100 mL) was added iodomethane (24.79 g, 174.65 mmol) at room temperature. The resulting light yellow color mixture was heated to reflux and stirred for 15 h at which time TLC analysis of the mixture indicated the absence of starting material. Then, the reaction mixture was cooled to room temperature and diluted with water (200 mL) and ethyl acetate (200 mL). The two layers were separated and the aqueous layer was extracted with ethyl acetate (100 mL). The combined extracts were washed with brine solution (250 mL) and dried over anhydrous magnesium sulfate. Filtration of the drying agent and the concentration of the solution under reduced pressure gave the crude residue which was purified by using an ISCO 330 g column chromatography, eluting with 0-3% ethyl acetate in hexanes to obtain 1,3-dibromo-5-methoxy-benzene (20.47 g, 97%) as a white solid: EI(+)-HRMS m/e calcd for C7H6Br2O (M)+ 263.8780, found 263.8785.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.79 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([Br:8])[CH:7]=1.[C:10](=O)([O-])[O-].[K+].[K+].IC>CC(C)=O.O.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[C:6]([Br:8])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)O
Name
Quantity
21.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
24.79 g
Type
reactant
Smiles
IC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 h at which time TLC analysis of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting light yellow color mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine solution (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration of the drying agent
CUSTOM
Type
CUSTOM
Details
the concentration of the solution under reduced pressure gave the crude residue which
CUSTOM
Type
CUSTOM
Details
was purified
WASH
Type
WASH
Details
eluting with 0-3% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 20.47 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.